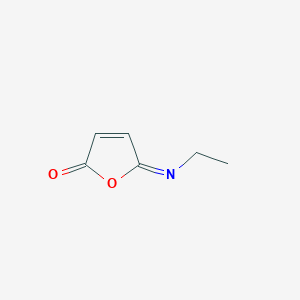2(5H)-Furanone, 5-(ethylimino)-
CAS No.: 65582-36-7
Cat. No.: VC19397435
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65582-36-7 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 5-ethyliminofuran-2-one |
| Standard InChI | InChI=1S/C6H7NO2/c1-2-7-5-3-4-6(8)9-5/h3-4H,2H2,1H3 |
| Standard InChI Key | CIAYRYBNESJPCE-UHFFFAOYSA-N |
| Canonical SMILES | CCN=C1C=CC(=O)O1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2(5H)-Furanone, 5-(ethylimino)- belongs to the furanone family, a class of oxygen-containing heterocycles. Its structure comprises a γ-lactone ring (2(5H)-furanone) substituted with an ethylimino group (-N=CH₂CH₃) at the 5-position. The lactone ring contributes to its polar nature, while the imine group introduces nucleophilic reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 65582-36-7 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The ethylimino group’s electron-withdrawing effects influence the lactone ring’s electronic distribution, enhancing reactivity at the carbonyl carbon.
Structural Analysis
The compound’s planar lactone ring facilitates conjugation between the carbonyl oxygen and the imine nitrogen, stabilizing the molecule through resonance. X-ray crystallography of analogous furanones (e.g., 5-ethyl-2(5H)-furanone) reveals a puckered ring conformation, suggesting similar structural dynamics in 5-(ethylimino) derivatives . The imine’s sp²-hybridized nitrogen creates a rigid geometry, which may sterically hinder certain reactions while promoting others, such as cycloadditions.
Synthesis and Reaction Mechanisms
Synthetic Routes
The primary synthesis involves reacting 2(5H)-furanone with hydrazine derivatives under controlled conditions. A typical procedure includes:
-
Reagents: Hydrazine hydrate (N₂H₄·H₂O), 2(5H)-furanone, ethanol solvent.
-
Conditions: Reflux at 78°C for 6–8 hours.
-
Mechanism: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furanone. This forms a tetrahedral intermediate, which undergoes dehydration to yield the imine product.
The reaction’s efficiency depends on solvent polarity and temperature, with ethanol providing optimal solubility and moderate reactivity.
Byproducts and Optimization
Side reactions may produce hydrazones or over-oxidized products if excess hydrazine or elevated temperatures are used. Chromatographic purification (e.g., silica gel column) is typically employed to isolate the target compound in yields of 60–75%.
Biological Activities and Applications
Antimicrobial Properties
2(5H)-Furanone, 5-(ethylimino)- disrupts bacterial quorum sensing (QS), a communication system regulating biofilm formation and virulence. In Pseudomonas aeruginosa, the compound competitively inhibits QS receptors, reducing biofilm density by 40–60% at 50 µM concentrations. This mechanism parallels natural furanones from marine algae, which similarly interfere with acyl-homoserine lactone signaling.
Apoptosis Modulation
Preliminary studies suggest the compound induces apoptosis in cancer cell lines (e.g., HeLa) via caspase-3 activation. At 100 µM, it triggers a 30% increase in apoptotic cells after 24 hours, though the exact pathway remains unclear.
Stability and Reactivity
Thermal and Chemical Stability
The compound is stable at room temperature but degrades above 150°C, producing CO₂ and ethylamine fragments. In acidic conditions (pH < 3), the lactone ring hydrolyzes to form a carboxylic acid derivative, while alkaline environments (pH > 10) cleave the imine bond.
Reactivity Trends
The ethylimino group directs electrophilic substitution to the 4-position of the furanone ring. For example, bromination yields 4-bromo-5-(ethylimino)-2(5H)-furanone, a precursor for cross-coupling reactions.
Future Research Directions
Industrial Applications
-
Polymer Chemistry: Utilize the compound as a monomer for biodegradable polyesters.
-
Agrochemicals: Investigate its use as a plant growth regulator or antifungal agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume